molecular formula C19H24N2O5 B11649816 ethyl (2Z)-(6',7'-dimethoxy-4'H-spiro[cyclopentane-1,3'-isoquinolin]-1'-yl)(hydroxyimino)ethanoate

ethyl (2Z)-(6',7'-dimethoxy-4'H-spiro[cyclopentane-1,3'-isoquinolin]-1'-yl)(hydroxyimino)ethanoate

Cat. No.: B11649816
M. Wt: 360.4 g/mol
InChI Key: MHODLHYYIKJSIX-FXBPSFAMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (2Z)-(6’,7’-dimethoxy-4’H-spiro[cyclopentane-1,3’-isoquinolin]-1’-yl)(hydroxyimino)ethanoate is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2Z)-(6’,7’-dimethoxy-4’H-spiro[cyclopentane-1,3’-isoquinolin]-1’-yl)(hydroxyimino)ethanoate typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the condensation of 6’,7’-dimethoxy-4’H-spiro[cyclopentane-1,3’-isoquinolin]-1’-yl with ethyl oxalate under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2Z)-(6’,7’-dimethoxy-4’H-spiro[cyclopentane-1,3’-isoquinolin]-1’-yl)(hydroxyimino)ethanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the ester or oxime functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted esters or oximes.

Scientific Research Applications

Ethyl (2Z)-(6’,7’-dimethoxy-4’H-spiro[cyclopentane-1,3’-isoquinolin]-1’-yl)(hydroxyimino)ethanoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl (2Z)-(6’,7’-dimethoxy-4’H-spiro[cyclopentane-1,3’-isoquinolin]-1’-yl)(hydroxyimino)ethanoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Ethyl (2Z)-(6’,7’-dimethoxy-2’H-spiro[cyclopentane-1,3’-isoquinolin]-1’(4’H)-ylidene)acetate: Shares a similar spirocyclic structure but differs in the functional groups attached.

    6’,7’-Dimethoxy-2’,3’-dihydro-1’H-spiro[isoquinoline-1,4’-cyclopentane]-1’-carboxamide: Another spirocyclic compound with different substituents.

Uniqueness

Ethyl (2Z)-(6’,7’-dimethoxy-4’H-spiro[cyclopentane-1,3’-isoquinolin]-1’-yl)(hydroxyimino)ethanoate is unique due to its specific combination of functional groups and spirocyclic structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H24N2O5

Molecular Weight

360.4 g/mol

IUPAC Name

ethyl (2Z)-2-(6,7-dimethoxyspiro[4H-isoquinoline-3,1'-cyclopentane]-1-yl)-2-hydroxyiminoacetate

InChI

InChI=1S/C19H24N2O5/c1-4-26-18(22)17(21-23)16-13-10-15(25-3)14(24-2)9-12(13)11-19(20-16)7-5-6-8-19/h9-10,23H,4-8,11H2,1-3H3/b21-17-

InChI Key

MHODLHYYIKJSIX-FXBPSFAMSA-N

Isomeric SMILES

CCOC(=O)/C(=N\O)/C1=NC2(CCCC2)CC3=CC(=C(C=C31)OC)OC

Canonical SMILES

CCOC(=O)C(=NO)C1=NC2(CCCC2)CC3=CC(=C(C=C31)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.